L-Methionine p-nitroanilide

Catalog No.
S1767702
CAS No.
6042-04-2
M.F
C11H15N3O3S
M. Wt
269,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine p-nitroanilide

CAS Number

6042-04-2

Product Name

L-Methionine p-nitroanilide

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide

Molecular Formula

C11H15N3O3S

Molecular Weight

269,32 g/mole

InChI

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

PLBWRAWSHVJPTL-JTQLQIEISA-N

SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Synonyms

methionine 4-nitroanilide, methionyl p-nitroanilide

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Substrate for Enzyme Activity Assays

One of the main uses of L-Met-pNA is as a substrate for enzymes belonging to the class of aminopeptidases. These enzymes cleave peptide bonds at the N-terminus (amino group end) of proteins or peptides. L-Met-pNA acts as a model substrate for these enzymes because it contains the L-isomer of methionine (essential amino acid) linked to a p-nitroaniline (pNA) chromophore group.

When an aminopeptidase cleaves the peptide bond between L-methionine and pNA, it releases the free pNA molecule. pNA is a yellow-colored compound, and its release can be easily monitored using a spectrophotometer at a specific wavelength (around 405 nm). This allows researchers to measure the activity of aminopeptidases by quantifying the amount of released pNA over time [].

This application of L-Met-pNA is particularly useful in:

  • Studying enzyme kinetics: Measuring the rate of enzyme activity under different conditions (e.g., varying substrate concentration, pH, temperature) helps researchers understand the mechanism of enzyme action and identify factors affecting their efficiency [].
  • Screening for enzyme inhibitors: Identifying molecules that can inhibit the activity of specific aminopeptidases is crucial in drug development, particularly for therapeutic targeting of diseases associated with abnormal enzyme activity [].

Other Applications

L-Met-pNA may also find application in other areas of scientific research, such as:

  • Studying protein-protein interactions: L-Met-pNA can be used to label proteins with pNA, allowing researchers to monitor protein interactions using techniques like affinity chromatography [].
  • Developing biosensors: The ability of L-Met-pNA to generate a measurable signal upon enzymatic cleavage makes it a potential candidate for developing biosensors for detecting specific aminopeptidase activity in various samples [].

L-Methionine p-nitroanilide is a derivative of the amino acid methionine, characterized by the presence of a p-nitroanilide group. Its chemical formula is C₁₁H₁₅N₃O₃S, and it has a molecular weight of 269.32 g/mol. This compound is notable for its role as a chromogenic substrate in biochemical assays, particularly in the detection of proteolytic enzymes. The structure includes a methionine moiety linked to a p-nitroaniline group, which imparts specific chemical properties conducive to various applications in biochemical research and diagnostics .

As mentioned earlier, L-Met-pNA serves as a substrate for MetAPs. These enzymes cleave the peptide bond at the N-terminus (beginning) of proteins that start with methionine. The released pNA allows for the measurement of MetAP activity, which can be helpful in studying various biological processes. For instance, MetAPs play a role in protein processing, cellular regulation, and signal transduction [].

L-Methionine p-nitroanilide is generally considered a safe compound for research purposes when handled with proper precautions. However, it is recommended to follow standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

, primarily involving hydrolysis and enzymatic cleavage. In aqueous solutions, it can undergo hydrolysis to release p-nitroaniline and methionine. The reaction can be catalyzed by various proteases, making it useful for studying enzyme activity. The hydrolysis reaction can be summarized as follows:

L Methionine p nitroanilideEnzymep nitroaniline+L Methionine\text{L Methionine p nitroanilide}\xrightarrow{\text{Enzyme}}\text{p nitroaniline}+\text{L Methionine}

This property allows it to serve as a substrate for proteolytic enzymes, facilitating the measurement of enzyme kinetics and activity .

L-Methionine p-nitroanilide exhibits biological activity primarily through its interactions with proteolytic enzymes. It acts as a substrate that can be cleaved by various serine and cysteine proteases, leading to the release of detectable products. The released p-nitroaniline can be quantified spectrophotometrically, providing a means to assess enzyme activity in biological samples. Additionally, methionine derivatives are known for their roles in antioxidant defense mechanisms within cells, contributing to cellular health and stability .

The synthesis of L-Methionine p-nitroanilide can be accomplished through several methods. A common approach involves the reaction of L-methionine with p-nitroaniline under acidic or basic conditions, often utilizing phosphorus oxychloride as a condensing agent. This method is efficient and yields high purity products without significant racemization. Typical yields range from 70% to 90% depending on the specific reaction conditions employed .

General Synthesis Reaction

L Methionine+p NitroanilineCondensing AgentL Methionine p nitroanilide\text{L Methionine}+\text{p Nitroaniline}\xrightarrow{\text{Condensing Agent}}\text{L Methionine p nitroanilide}

L-Methionine p-nitroanilide finds diverse applications in biochemical research and diagnostics:

  • Enzyme Assays: Used as a chromogenic substrate for measuring protease activity.
  • Biochemical Research: Serves as a tool for studying protein interactions and enzymatic mechanisms.
  • Diagnostics: Employed in clinical laboratories for the detection of specific proteolytic activities related to disease states.

The ability to quantify released products makes it particularly valuable in both research and clinical settings .

Interaction studies involving L-Methionine p-nitroanilide focus on its enzymatic cleavage by various proteases. These studies help elucidate the specificity and kinetics of different enzymes, providing insights into their roles in biological systems. By varying substrate concentrations and measuring product formation over time, researchers can derive important kinetic parameters such as Michaelis-Menten constants.

Additionally, its interactions with other biomolecules can inform on potential therapeutic applications or effects on metabolic pathways .

Several compounds share structural or functional similarities with L-Methionine p-nitroanilide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
L-Cysteine p-nitroanilideContains cysteine instead of methionineKnown for its antioxidant properties
L-Alanine p-nitroanilideContains alanine instead of methionineOften used in studies involving simpler peptide bonds
N-Acetyl-L-methionineAcetylated form of methionineIncreased solubility and stability

L-Methionine p-nitroanilide stands out due to its specific application as a chromogenic substrate for proteases, which is not universally applicable to all similar compounds .

Phosphorus Oxychloride-Mediated Carboxyl Activation

Phosphorus oxychloride-mediated carboxyl activation represents one of the most effective methods for synthesizing amino acid p-nitroanilides, including L-Methionine p-nitroanilide [9] [10]. This methodology, first developed by Wieland and colleagues, utilizes phosphorus oxychloride as a condensing agent in combination with pyridine as both solvent and base [9] [10].

The phosphorus oxychloride method operates through a well-defined mechanism involving the formation of an activated acyl phosphate intermediate [39] [40]. When L-methionine derivatives are treated with phosphorus oxychloride in pyridine at temperatures between -15°C and 0°C, the carboxyl group undergoes activation through the formation of a mixed anhydride with phosphorus oxychloride [9] [10]. This intermediate readily reacts with p-nitroaniline to form the desired amide bond, typically achieving completion within 15-30 minutes [10].

The reaction conditions require careful temperature control and the use of dry pyridine as solvent [9] [10]. Pyridine serves multiple functions in this reaction system: it acts as a weak base to neutralize the hydrogen chloride generated during the reaction, provides nucleophilic catalysis for the aminolysis step, and protects acid-labile functional groups from acidolysis [10]. The method demonstrates excellent compatibility with various amino acid protecting groups, including both acid-labile and base-labile systems [9] [10].

Research findings indicate that phosphorus oxychloride-mediated synthesis produces amino acid p-nitroanilides in yields ranging from 80-95% with minimal racemization [9] [10]. The method has been successfully applied to synthesize protected amino acid p-nitroanilides using Boc-, Z-, and Fmoc-protected amino acids [10]. Notably, this represents the first reported synthesis of tert-butyloxycarbonyl amino acid p-nitroanilides using phosphorus oxychloride as the coupling reagent [9].

Table 1: Phosphorus Oxychloride-Mediated Synthesis Conditions for Amino Acid p-nitroanilides

ParameterOptimal ConditionsYield Range
Temperature-15°C to 0°C85-95%
Reaction Time15-30 minutes-
SolventDry pyridine-
Coupling AgentPhosphorus oxychloride (1.3 equiv)-
Protecting Groups CompatibleBoc, Z, Fmoc80-94%

The phosphorus oxychloride method offers several advantages over alternative coupling strategies [9] [10]. The reaction proceeds rapidly under mild conditions, exhibits excellent functional group tolerance, and produces minimal side products [10]. The method is particularly valuable for preparing orthogonally protected p-nitroanilides, which serve as important synthetic intermediates for complex peptide substrates [10].

Protection Strategies for Amino Acid Derivatives

Acid-Labile (Z, Boc) and Base-Labile (Fmoc) Groups

The successful synthesis of L-Methionine p-nitroanilide requires careful selection and implementation of amino acid protecting groups to prevent undesired side reactions during coupling procedures [15] [16]. The most commonly employed protecting groups fall into two primary categories based on their deprotection mechanisms: acid-labile groups such as benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc), and base-labile groups exemplified by 9-fluorenylmethoxycarbonyl (Fmoc) [15] [16] [17].

Benzyloxycarbonyl protection, introduced by Bergmann and Zervas in 1932, represents one of the earliest and most stable amino acid protecting groups [15] [17]. The Z group demonstrates exceptional stability under basic conditions and can withstand nucleophilic attack, making it ideal for reactions involving strong bases or nucleophiles [15]. Deprotection of Z-protected amino acids typically requires catalytic hydrogenation using palladium on carbon under hydrogen atmosphere, or treatment with hydrogen bromide in acetic acid [16] [17].

The tert-butyloxycarbonyl group has become the most widely used acid-labile protecting group in amino acid chemistry [15] [16] [17]. Boc-protected amino acids are generally crystalline solids that exhibit excellent stability under neutral and basic conditions [15]. Deprotection occurs readily upon treatment with trifluoroacetic acid or other strong acids, proceeding through a carbocation mechanism that generates tert-butyl alcohol and carbon dioxide as byproducts [15] [17]. The Boc group demonstrates compatibility with the phosphorus oxychloride coupling method for p-nitroanilide synthesis [9] [10].

Table 2: Acid-Labile and Base-Labile Protecting Groups for Amino Acid Synthesis

Protecting GroupDeprotection MethodStability ConditionsCompatibility with POCl3
Benzyloxycarbonyl (Z)H2/Pd-C or HBr/AcOHBasic, nucleophilicExcellent
tert-Butyloxycarbonyl (Boc)TFA or strong acidsBasic, neutralExcellent
9-Fluorenylmethoxycarbonyl (Fmoc)20% piperidine/DMFAcidic, neutralGood

The 9-fluorenylmethoxycarbonyl group represents the most important base-labile protecting group in modern peptide synthesis [15] [16] [17]. Fmoc protection offers the advantage of orthogonality with acid-labile side chain protecting groups, enabling selective deprotection strategies [15] [16]. The Fmoc group is removed under mild basic conditions, typically using 20% piperidine in dimethylformamide, through a β-elimination mechanism [17]. Research demonstrates that Fmoc-protected amino acids are compatible with phosphorus oxychloride-mediated coupling, providing access to orthogonally protected p-nitroanilides [10].

The selection of appropriate protecting groups for L-Methionine p-nitroanilide synthesis depends on the intended synthetic route and subsequent transformations [15] [16]. For applications requiring acid-stable protection, Fmoc groups provide optimal stability, while Boc protection offers advantages in reactions sensitive to basic conditions [15] [16]. The phosphorus oxychloride method demonstrates excellent compatibility with all three major protecting group classes, enabling flexible synthetic planning [10].

Allyl-Derived Protecting Groups

Allyl-derived protecting groups have emerged as valuable alternatives for amino acid protection, offering unique deprotection mechanisms based on palladium-catalyzed chemistry [22] [23] [24]. These protecting groups provide orthogonal deprotection strategies that complement traditional acid- and base-labile systems, enabling sophisticated protection schemes for complex synthetic targets [22] [23].

The allyl group serves as an effective protecting group for various amino acid functionalities [22] [23]. Allyloxycarbonyl groups can protect amino functions, while allyl ethers and esters protect hydroxyl and carboxyl groups respectively [23]. The key advantage of allyl protection lies in its selective removal using palladium-catalyzed processes under mild, neutral conditions [22] [23] [25].

Deprotection of allyl groups typically employs palladium(0) catalysts in combination with various nucleophilic acceptors [22] [25] [26]. The most commonly used method involves tributyltin hydride as the allyl acceptor, operating through a π-allyl palladium intermediate [25]. Alternative methods utilize dimedone, morpholine, or barbituric acid derivatives as allyl acceptors, providing different reaction conditions and selectivity profiles [25] [26].

Table 3: Allyl-Derived Protecting Groups and Deprotection Conditions

Protecting GroupApplicationDeprotection MethodReaction Conditions
Allyl esterCarboxyl protectionPd(0)/Bu3SnHTHF, room temperature
AllyloxycarbonylAmino protectionPd(0)/morpholineTHF, room temperature
Allyl etherHydroxyl protectionPd(0)/dimedoneMeOH, room temperature

Research has demonstrated the successful application of allyl protection strategies in amino acid chemistry [22] [23] [24]. The allyl group exhibits stability under both acidic and basic conditions commonly encountered in peptide synthesis, while remaining selectively removable under palladium catalysis [22] [23]. This orthogonality enables the construction of peptides with multiple protection levels that can be removed in any desired order [23].

For L-Methionine p-nitroanilide synthesis, allyl-derived protecting groups offer particular advantages when complex protection schemes are required [22] [23]. The stability of allyl groups under the phosphorus oxychloride coupling conditions has been confirmed, making them compatible with this synthetic methodology [10]. The non-bulky nature of allyl groups minimizes steric hindrance during coupling reactions, promoting high yields in peptide bond formation [23].

The palladium-catalyzed deprotection mechanism proceeds through oxidative addition of the palladium catalyst to the allyl group, followed by nucleophilic attack and reductive elimination [25] [26]. This mechanism allows for selective deprotection in the presence of other protecting groups, provided appropriate reaction conditions are employed [25]. The mild conditions required for allyl deprotection make this strategy particularly valuable for sensitive substrates that cannot tolerate harsh acidic or basic conditions [22] [25].

Yield Optimization and Purification Techniques

Yield optimization in L-Methionine p-nitroanilide synthesis requires careful attention to reaction parameters, coupling efficiency, and purification strategies [27] [29] [30]. The theoretical yield calculations for peptide synthesis demonstrate the critical importance of high coupling efficiency, as even small decreases in individual step yields result in dramatic reductions in overall product yield [27].

Temperature control represents one of the most critical parameters for optimizing yields in amino acid p-nitroanilide synthesis [9] [10] [11]. Research indicates that maintaining reaction temperatures between -15°C and 0°C during phosphorus oxychloride-mediated coupling maximizes yields while minimizing side reactions [9] [10]. Higher temperatures promote decomposition of the activated intermediate, while lower temperatures result in incomplete activation [10].

The stoichiometry of coupling reagents significantly impacts reaction yields [9] [10] [13]. Optimal results are achieved using 1.3 equivalents of phosphorus oxychloride relative to the amino acid substrate [11]. Excess phosphorus oxychloride can lead to over-activation and side product formation, while insufficient quantities result in incomplete coupling [10]. The use of dry pyridine as both solvent and base is essential for maintaining high yields, as trace water promotes hydrolysis of the activated intermediate [9] [10].

Table 4: Optimization Parameters for L-Methionine p-nitroanilide Synthesis

ParameterOptimal RangeImpact on YieldCritical Considerations
Temperature-15°C to 0°C85-95% yieldHigher temps cause decomposition
POCl3 equivalents1.3 equiv90-95% yieldExcess causes side reactions
Reaction time15-30 minutes85-95% yieldLonger times reduce purity
Solvent dryness<0.01% H2O90-95% yieldWater causes hydrolysis

Purification of L-Methionine p-nitroanilide typically involves multiple chromatographic techniques to achieve the required purity levels [30] [33]. Reversed-phase high-performance liquid chromatography represents the most widely used purification method for amino acid derivatives [30] [33]. This technique separates compounds based on hydrophobicity, with more hydrophobic molecules retaining longer on the C18 stationary phase [30].

The purification strategy often begins with initial precipitation to remove the dicyclohexylurea byproduct formed during coupling reactions [6] [9]. The crude product is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate and sodium chloride solutions to remove ionic impurities [9]. The organic layer is then concentrated under reduced pressure and coevaporated with toluene, ethyl acetate, and methanol to remove residual pyridine [9].

Table 5: Purification Techniques for L-Methionine p-nitroanilide

TechniqueSeparation BasisTypical PurityApplications
Reversed-Phase HPLCHydrophobicity>98%Final purification
Column ChromatographyPolarity85-95%Initial purification
CrystallizationSolubility90-95%Bulk purification
Ion ExchangeCharge80-90%Salt removal

Crystallization techniques provide an effective method for both purification and yield optimization [29] [31] [34]. Research has shown that the choice of crystallization solvent significantly impacts both yield and purity of the final product [31] [34]. Common crystallization solvents for amino acid derivatives include ethanol, methanol, and ethyl acetate-hexane mixtures [9] [31]. The addition of amino acid additives during crystallization has been demonstrated to expand the crystallization conditions and improve crystal quality [31] [34].

Advanced purification techniques such as size-exclusion chromatography and ion-exchange chromatography serve complementary roles in achieving high purity [30] [33]. Size-exclusion chromatography separates compounds based on molecular size and is particularly useful for removing aggregated products or high molecular weight impurities [30]. Ion-exchange chromatography provides effective separation based on charge differences and is valuable for removing ionic contaminants [30] [33].

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and conformational characteristics of L-Methionine p-nitroanilide. The compound exhibits characteristic spectroscopic features that reflect its unique structural components.

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of L-Methionine p-nitroanilide displays distinctive resonance patterns that reflect the molecular architecture of this chromogenic substrate. The aromatic proton signals of the p-nitrophenyl ring appear significantly downfield at chemical shifts ranging from δ 7.8 to 8.7 parts per million, demonstrating the pronounced deshielding effects caused by the electron-withdrawing nitro group [3]. This deshielding phenomenon results from the anisotropic effects and electronic delocalization within the conjugated aromatic system.

The aromatic proton resonances manifest as pseudo-doublet patterns within the δ 7.8 to 8.2 parts per million range, characteristic of para-disubstituted benzene rings [3]. The significant downfield shift of these aromatic protons is attributed to the delocalization of pi-bonded electrons, which exerts substantial influence on the observed chemical shifts. The precise positioning of these signals provides crucial structural confirmation of the p-nitroaniline moiety attachment.

The amide and amine proton signals appear in the distinctive δ 2.64 to 10.5 parts per million range, reflecting the hydrogen bonding environment and electronic characteristics of these functional groups [3]. These proton resonances provide valuable information about the conformational preferences and intermolecular interactions within the molecule.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework architecture of L-Methionine p-nitroanilide through characteristic resonance patterns. The carbonyl carbon signals resonate at chemical shifts between δ 147.33 and 176.3 parts per million, indicating the presence of amide functional groups and their electronic environments [3]. These chemical shift values are consistent with carbonyl carbons involved in peptide linkages and aromatic amide conjugation.

The aromatic carbon signals appear at chemical shifts ranging from δ 118.33 to 145.76 parts per million, reflecting the electronic characteristics of the substituted benzene ring [3]. The specific positioning of these carbon resonances provides detailed information about the substitution pattern and electronic effects of the nitro group on the aromatic system.

Methane carbon signals are observed at δ 27.58 to 28.67 parts per million, corresponding to the aliphatic carbon atoms within the methionine backbone [3]. These signals provide confirmation of the amino acid component structure and its attachment to the chromogenic moiety.

Advanced Nuclear Magnetic Resonance Techniques

Recent applications of two-dimensional Nuclear Magnetic Resonance spectroscopy have enabled more sophisticated structural characterization of methionine-containing compounds. Heteronuclear multiple quantum coherence experiments provide enhanced resolution for carbon-proton correlations, facilitating precise structural assignments [4]. These advanced techniques reveal the three-dimensional conformational preferences and molecular dynamics of L-Methionine p-nitroanilide in solution.

Studies utilizing ¹³C-labeled methionine derivatives have demonstrated the utility of isotopic labeling in Nuclear Magnetic Resonance analysis [4]. The incorporation of ¹³C labels at specific positions enables detailed investigation of metabolic pathways and molecular transformations involving methionine-based substrates.

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation patterns for L-Methionine p-nitroanilide. The molecular ion peak appears at mass-to-charge ratio 269.32, corresponding precisely to the calculated molecular weight [1] [2]. This direct mass measurement confirms the molecular formula and provides unambiguous identification of the compound.

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry enables gentle ionization of L-Methionine p-nitroanilide, preserving molecular integrity during analysis. The technique employs optimized capillary voltages and drying gas conditions to achieve efficient ionization while minimizing fragmentation [5]. Typical experimental parameters include capillary voltages of 4.0 kilovolts and drying gas temperatures of 350 degrees Celsius with flow rates of 13 liters per minute.

The mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation. The loss of specific functional groups generates diagnostic fragment ions that can be used to verify the presence of both the methionine and p-nitroanilide components. These fragmentation studies contribute to structural elucidation and quality assessment of synthetic preparations.

High-Resolution Mass Spectrometry

High-resolution mass spectrometric analysis provides precise mass measurements with accuracies exceeding four decimal places. These measurements enable elemental composition determination and differentiation between isobaric compounds. The exact mass measurement for L-Methionine p-nitroanilide facilitates unambiguous identification and quantitative analysis in complex biological matrices.

Tandem mass spectrometry experiments reveal detailed fragmentation pathways that provide insights into the molecular structure and bonding patterns. The sequential fragmentation of specific bonds generates characteristic product ion spectra that serve as molecular fingerprints for compound identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography-mass spectrometry provides comprehensive analytical capabilities for L-Methionine p-nitroanilide analysis. The technique combines chromatographic separation with mass spectrometric detection, enabling analysis of complex mixtures and metabolic studies [5]. Reversed-phase chromatography using C18 columns with gradient elution provides effective separation of related compounds.

The integration of multiple reaction monitoring enables sensitive and selective quantification of L-Methionine p-nitroanilide in biological samples. This approach utilizes specific precursor-to-product ion transitions that provide enhanced selectivity and reduced matrix interference effects [6].

Crystallographic Studies of Enzyme-Substrate Complexes

Crystallographic investigations of enzyme-substrate complexes involving L-Methionine p-nitroanilide provide detailed structural insights into molecular recognition and catalytic mechanisms. These studies reveal the precise three-dimensional arrangements of substrate molecules within enzyme active sites and elucidate the structural basis for substrate specificity.

Methionine Aminopeptidase Complex Structures

Crystal structures of methionine aminopeptidase enzymes complexed with transition-state analogs provide detailed insights into substrate recognition mechanisms. The structure of Escherichia coli methionine aminopeptidase complexed with norleucine phosphonate reveals critical binding interactions and conformational changes associated with substrate binding [7]. These structures demonstrate that the enzyme can function efficiently with either single or dual metal ion coordination.

The crystallographic analysis reveals that substrate binding induces significant conformational changes in the enzyme active site. The phosphonate group of transition-state analogs rotates approximately 30 degrees around the phosphorus-carbon alpha axis when transitioning from dimetalated to monometalated forms [7]. This conformational flexibility highlights the dynamic nature of enzyme-substrate interactions.

Structural studies demonstrate that the methionine component of substrates binds deeply within the enzyme active site, consistent with the exopeptidase mechanism of these enzymes [7]. The carbonyl oxygen of the substrate occupies the same position as coordinated water molecules in the native enzyme structure, suggesting a direct role in the catalytic mechanism.

Human Aminopeptidase N Crystal Structures

The crystal structure of human aminopeptidase N reveals a dimeric organization with distinct substrate binding characteristics. Each monomer possesses a four-domain architecture characteristic of M1 metallopeptidases, with domain II containing the catalytic site and zinc binding region [8]. The active site is located within a large internal cavity of approximately 2800 cubic angstroms volume.

Crystallographic studies of aminopeptidase N complexed with peptide substrates demonstrate specific binding modes for amino acid recognition. The structure reveals that the amino-terminal residue binds deeply within the S1 subsite, while subsequent residues occupy distinct binding pockets that determine substrate specificity [8]. These structural insights explain the broad substrate specificity observed for this enzyme class.

The peptide substrate binding involves multiple hydrogen bonding interactions and hydrophobic contacts that stabilize the enzyme-substrate complex. The zinc ion coordination includes contributions from both enzyme residues and substrate functional groups, facilitating the hydrolytic reaction mechanism [8].

Structural Dynamics and Conformational Changes

Crystallographic investigations reveal significant conformational flexibility in enzyme-substrate complexes involving p-nitroanilide substrates. Comparative structural analysis demonstrates that substrate binding induces ordering of previously flexible loop regions, particularly in domain IV of aminopeptidase structures [8]. These conformational changes are essential for proper substrate positioning and catalytic efficiency.

The structural studies reveal that enzyme active sites undergo substantial rearrangements upon substrate binding. These changes include alterations in metal ion coordination geometries and repositioning of catalytic residues to optimize the reaction environment [7]. The flexibility of these systems enables accommodation of diverse substrate structures while maintaining catalytic specificity.

Temperature factor analysis from crystallographic data provides insights into the dynamic properties of enzyme-substrate complexes. Regions with high temperature factors indicate areas of conformational flexibility that may be important for substrate binding and product release [8]. These dynamic properties are essential for understanding the complete catalytic cycle.

Comparative Crystallographic Analysis

Comparative analysis of multiple crystal structures reveals common structural features among different aminopeptidase-substrate complexes. Despite sequence diversity, these enzymes share conserved active site architectures that enable similar catalytic mechanisms [8] [7]. The preservation of key structural elements across different enzyme families highlights the fundamental importance of these binding interactions.

Structural comparisons between substrate-bound and inhibitor-bound forms reveal differences in binding modes that explain varying affinities and specificities. Inhibitor complexes often show more extensive enzyme-ligand contacts and altered conformations compared to substrate complexes [7]. These differences provide insights for inhibitor design and mechanistic understanding.

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Wikipedia

N-(4-Nitrophenyl)methioninamide

Dates

Last modified: 08-15-2023

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